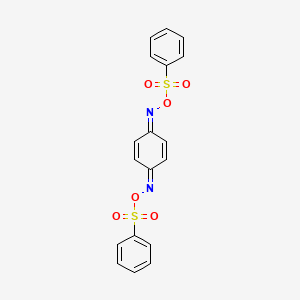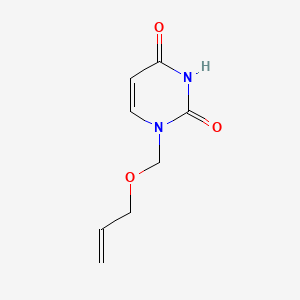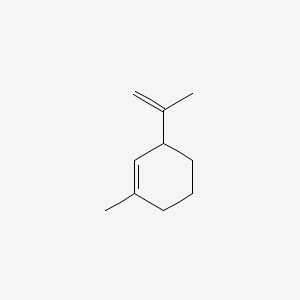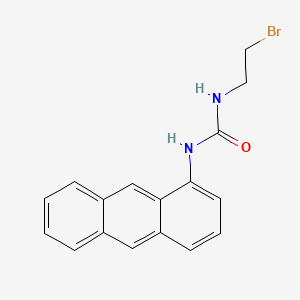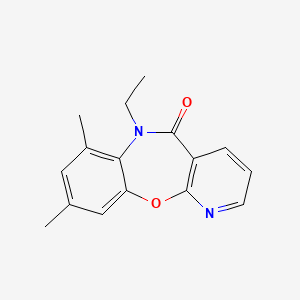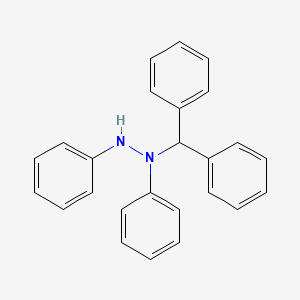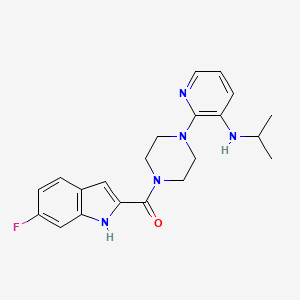
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple phosphorus and nitrogen atoms, each bonded to octapentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include phosphorus trichloride (PCl3), pentylamine, and a suitable solvent such as tetrahydrofuran (THF).
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C during the initial stages and gradually increased to room temperature.
Stepwise Addition: Pentylamine is added dropwise to a solution of phosphorus trichloride in THF, followed by the addition of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. Continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce phosphines.
Substitution: The compound can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride (NaH)
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Alkyl or aryl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology
In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving phosphorus and nitrogen atoms.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents or as drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, altering their function. The presence of multiple nitrogen and phosphorus atoms allows for versatile binding modes and interactions with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
- N,N,N’,N’-Tetrapropyl-1,3-propanediamine
Uniqueness
Compared to similar compounds, N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is unique due to its octapentyl substitution, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
7253-87-4 |
|---|---|
Molekularformel |
C40H96N12P4 |
Molekulargewicht |
869.2 g/mol |
IUPAC-Name |
2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octapentyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C40H96N12P4/c1-9-17-25-33-41-53(42-34-26-18-10-2)49-54(43-35-27-19-11-3,44-36-28-20-12-4)51-56(47-39-31-23-15-7,48-40-32-24-16-8)52-55(50-53,45-37-29-21-13-5)46-38-30-22-14-6/h41-48H,9-40H2,1-8H3 |
InChI-Schlüssel |
ZCOWVBPZBGSGIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNP1(=NP(=NP(=NP(=N1)(NCCCCC)NCCCCC)(NCCCCC)NCCCCC)(NCCCCC)NCCCCC)NCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


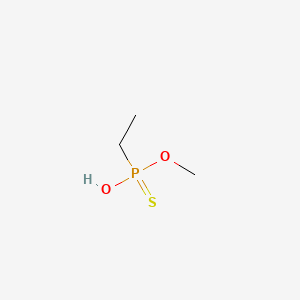

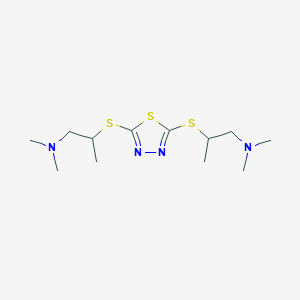
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

